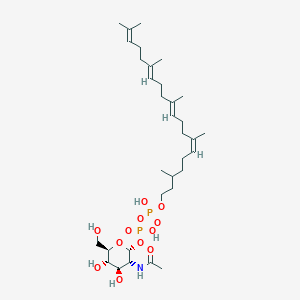

N-Acetyl-D-glucosaminyldiphosphodolichol

Description

Properties

Molecular Formula |

C33H59NO12P2 |

|---|---|

Molecular Weight |

723.8 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C33H59NO12P2/c1-23(2)12-8-13-24(3)14-9-15-25(4)16-10-17-26(5)18-11-19-27(6)20-21-43-47(39,40)46-48(41,42)45-33-30(34-28(7)36)32(38)31(37)29(22-35)44-33/h12,14,16,18,27,29-33,35,37-38H,8-11,13,15,17,19-22H2,1-7H3,(H,34,36)(H,39,40)(H,41,42)/b24-14+,25-16+,26-18-/t27?,29-,30-,31-,32-,33-/m1/s1 |

InChI Key |

NSVKTXNITHYTDN-QQFUYBAXSA-N |

Isomeric SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Origin of Product |

United States |

Enzymology and Biochemistry of N Acetyl D Glucosaminyldiphosphodolichol Synthesis

UDP-N-acetylglucosamine:Dolichyl-Phosphate N-Acetylglucosamine-1-Phosphate Transferase (DPAGT1/GPT/ALG7)

DPAGT1, also known as GlcNAc-1-phosphate transferase (GPT) or asparagine-linked glycosylation 7 (ALG7), is an essential enzyme that catalyzes the first committed step in N-linked glycosylation. ox.ac.uknih.govbiorxiv.org This integral membrane protein is located in the endoplasmic reticulum and facilitates the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from the soluble nucleotide sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), to the lipid carrier dolichyl phosphate (B84403) (Dol-P). uniprot.orgnih.gov The product of this reaction, N-Acetyl-D-glucosaminyldiphosphodolichol (GlcNAc-PP-Dol), is embedded in the cytoplasmic leaflet of the endoplasmic reticulum membrane. uniprot.org

The catalytic activity of DPAGT1 occurs on the cytoplasmic face of the endoplasmic reticulum membrane. nih.gov The enzyme's active site is formed by four cytoplasmic loops. nih.gov Structural studies have revealed the binding modes for the substrate UDP-GlcNAc. ox.ac.ukbiorxiv.orgox.ac.uknih.gov The recognition of the uridine (B1682114) moiety of UDP-GlcNAc is a critical aspect of substrate binding. researchgate.net The proposed catalytic mechanism involves the nucleophilic attack of the phosphate oxygen of Dol-P on the β-phosphate of UDP-GlcNAc. researchgate.net This results in the transfer of the GlcNAc-1-phosphate moiety to Dol-P and the release of Uridine Monophosphate (UMP). The binding of UDP-GlcNAc induces conformational changes in the enzyme. researchgate.net

Kinetic studies of wild-type DPAGT1 have determined the apparent Michaelis constant (Km) and catalytic rate (kcat) for its substrates. The enzyme exhibits a specific affinity for both UDP-GlcNAc and Dolichol-P. The reaction catalyzed by DPAGT1 is a key regulatory point in the N-linked glycosylation pathway. The thermodynamics of the reaction favor the formation of GlcNAc-PP-Dol, driving the biosynthetic pathway forward.

Table 1: Michaelis-Menten Kinetic Parameters for Human DPAGT1

| Substrate | Apparent Km (μM) | kcat (min-1) | Source |

|---|---|---|---|

| UDP-GlcNAc | 4.5 ± 0.8 | 0.21 ± 0.007 | nih.gov |

| Dolichol-P | 36.3 ± 7.2 | 0.20 ± 0.012 | nih.gov |

The structure of human DPAGT1 reveals a protein with 10 transmembrane helices, with both the N- and C-termini located in the lumen of the endoplasmic reticulum. nih.gov The active site is situated on the cytoplasmic side, formed by several connecting loops. nih.gov There is a notable structural homology between DPAGT1 and the bacterial enzyme MraY, which is also involved in cell wall biosynthesis. researchgate.net However, a key difference lies in the CL9 domain, which contributes to substrate recognition in human DPAGT1 but has a different conformation in MraY. nih.govresearchgate.net

Subsequent N-Acetylglucosamine Transfer Reactions

Following the synthesis of GlcNAc-PP-Dol, the next step in the assembly of the lipid-linked oligosaccharide precursor is the addition of a second N-acetylglucosamine residue.

The second step in the pathway involves the synthesis of N,N'-Chitobiosyldiphosphodolichol (GlcNAc2-PP-Dol). This reaction is catalyzed by a UDP-N-acetylglucosamine transferase that transfers a second GlcNAc moiety from UDP-GlcNAc to GlcNAc-PP-Dol. nih.gov This creates a β1,4-linkage between the two GlcNAc residues. nih.gov The resulting disaccharide-lipid intermediate is a crucial substrate for subsequent mannosylation and glucosylation steps in the assembly of the full lipid-linked oligosaccharide.

Unlike many other glycosyltransferases, the enzyme responsible for the synthesis of GlcNAc2-PP-Dol is a unique hetero-oligomeric complex composed of two distinct protein subunits: ALG13 and ALG14. nih.govstonybrook.edu Both subunits are essential for the enzyme's activity. stonybrook.edu

ALG14 is an integral membrane protein that serves as a membrane anchor for the complex. researchgate.net It is responsible for recruiting the catalytic subunit, ALG13, to the cytosolic face of the endoplasmic reticulum. nih.govresearchgate.net ALG13 is the catalytic component of the complex but lacks a transmembrane domain and is cytosolic on its own. stonybrook.eduresearchgate.net The interaction and formation of the ALG13/ALG14 complex are absolutely required for the UDP-GlcNAc transferase activity. nih.govnih.gov The assembly of this bipartite enzyme is a critical regulatory step in the N-linked glycosylation pathway.

Table 2: Subunits of the Di-GlcNAc-PP-Dol Synthesis Complex

| Subunit | Cellular Localization | Primary Function | Source |

|---|---|---|---|

| ALG13 | Cytosolic (recruited to ER) | Catalytic subunit | stonybrook.eduresearchgate.net |

| ALG14 | Endoplasmic Reticulum Membrane | Membrane anchor for ALG13 | nih.govresearchgate.net |

Regulation of N Acetyl D Glucosaminyldiphosphodolichol Homeostasis

Transcriptional and Post-Translational Control of DPAGT1 Expression

The synthesis of N-Acetyl-D-glucosaminyldiphosphodolichol is initiated by the enzyme dolichyl-phosphate N-acetylglucosaminephosphotransferase, encoded by the DPAGT1 gene. reactome.orgwikipedia.org The expression and activity of this crucial enzyme are tightly regulated at both the transcriptional and post-translational levels.

Transcriptional Regulation:

The expression of the DPAGT1 gene is controlled by a variety of transcription factors that bind to its promoter region. These include AP-1, ATF-2, c-Fos, c-Jun, GATA-1, p53, and YY1. genecards.org This complex array of regulatory elements allows for the fine-tuning of DPAGT1 expression in response to diverse cellular signals and developmental cues.

In certain pathological contexts, such as head and neck squamous cell carcinoma, the regulation of DPAGT1 is altered. aacrjournals.org For instance, the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, has been shown to positively regulate DPAGT1 expression. aacrjournals.org Furthermore, epigenetic modifications, including changes in histone methylation, can lead to the aberrant activation of DPAGT1 in cancer cells. aacrjournals.org

Post-Translational Control:

While direct post-translational modifications of the DPAGT1 enzyme are not extensively detailed in current research, the general principles of post-translational control are critical for regulating the levels of many enzymes. These mechanisms can include phosphorylation, ubiquitination, and proteolytic cleavage, which can rapidly modulate enzyme activity, stability, and subcellular localization. mdpi.com Such modifications are essential for immediate cellular responses to changing conditions, ensuring that the rate of this compound synthesis can be quickly adjusted to meet cellular demands. mdpi.com Mutations in the DPAGT1 gene can lead to a dysfunctional protein, which can trigger endoplasmic reticulum (ER) stress due to the accumulation of improperly folded proteins. mdpi.com

Table 1: Transcriptional Regulators of the DPAGT1 Gene

| Transcription Factor | Function |

| AP-1 | Regulates gene expression in response to stress, growth factors, and cytokines. |

| ATF-2 | Involved in cellular stress response and development. |

| c-Fos | A proto-oncogene that regulates cell proliferation and differentiation. |

| c-Jun | A component of the AP-1 transcription factor, involved in various cellular processes. |

| GATA-1 | Primarily involved in the development of hematopoietic cells. |

| p53 | A tumor suppressor that regulates the cell cycle and apoptosis. |

| YY1 | A ubiquitous transcription factor with roles in both activation and repression of gene expression. |

Allosteric Regulation and Feedback Inhibition Mechanisms

The activity of DPAGT1 is also modulated by the binding of molecules at sites other than the active site (allosteric regulation) and by the end products of the pathway (feedback inhibition).

Allosteric Activation:

The activity of DPAGT1 is enhanced by mannosylphosphoryldolichol, an intermediate in the N-glycosylation pathway. uniprot.org This suggests a feed-forward mechanism where the availability of downstream components can stimulate the initial step of the pathway. Additionally, certain phospholipids, such as phosphatidylglycerol and phosphatidylcholine, have been shown to activate the enzyme, highlighting the influence of the lipid environment of the endoplasmic reticulum on the synthesis of this compound. uniprot.org

Inhibition:

The most well-characterized inhibitor of DPAGT1 is tunicamycin (B1663573), a nucleoside antibiotic. nih.govnih.gov Tunicamycin acts as a competitive inhibitor by mimicking the structure of one of the substrates, UDP-GlcNAc. uniprot.org This inhibition blocks the synthesis of this compound and subsequently disrupts N-linked glycosylation.

Feedback Inhibition:

Evidence suggests that the N-glycosylation pathway is subject to feedback inhibition. While not directly demonstrated for this compound itself, product inhibition has been observed with a product analogue, GlcNAc-PP-Undecaprenol, suggesting that an accumulation of the product or structurally similar molecules can slow down the initial enzymatic step. nih.gov This type of regulation is a common feature in metabolic pathways, preventing the excessive accumulation of intermediates.

Table 2: Modulators of DPAGT1 Activity

| Modulator | Type of Regulation | Mechanism of Action |

| Mannosylphosphoryldolichol | Allosteric Activation | Binds to the enzyme to enhance its catalytic activity. uniprot.org |

| Phosphatidylglycerol | Allosteric Activation | Interacts with the enzyme within the ER membrane to increase its activity. uniprot.org |

| Phosphatidylcholine | Allosteric Activation | Interacts with the enzyme within the ER membrane to increase its activity. uniprot.org |

| Tunicamycin | Competitive Inhibition | Acts as a structural analog of UDP-GlcNAc, blocking substrate binding. uniprot.org |

| GlcNAc-PP-Undecaprenol | Product Inhibition | A product analogue that inhibits the enzyme, suggesting a feedback mechanism. nih.gov |

Metabolic Flux Control and Dolichol Phosphate (B84403) Availability

Dolichol Phosphate Availability:

The availability of dolichol phosphate in the endoplasmic reticulum is a rate-limiting factor for the synthesis of dolichol-linked oligosaccharides. nih.gov The synthesis of dolichol phosphate is linked to the mevalonate (B85504) pathway, which also produces cholesterol. nih.gov However, the synthesis of dolichol phosphate appears to be regulated independently of cholesterol synthesis to maintain a constant supply for glycosylation. nih.gov

The cellular pool of dolichol phosphate is maintained through two primary routes: de novo synthesis and a salvage pathway that recycles dolichol phosphate from dolichyl diphosphate, which is released after the transfer of the oligosaccharide to a protein. reactome.org This recycling is crucial for sustaining a sufficient supply of dolichol phosphate for the continuous process of N-glycosylation. nih.gov

UDP-GlcNAc Availability:

The availability of UDP-GlcNAc, the donor of the N-acetylglucosamine-1-phosphate moiety, is dependent on cellular glucose metabolism. pnas.org Under conditions of low glucose, the intracellular levels of UDP-GlcNAc can decrease, leading to a reduction in the synthesis of dolichol-linked oligosaccharides. pnas.org This links the process of N-glycosylation directly to the metabolic state of the cell.

Subcellular Localization and Membrane Dynamics of N Acetyl D Glucosaminyldiphosphodolichol Biosynthesis

Endoplasmic Reticulum (ER) Membrane as the Site of Synthesis

The synthesis of the oligosaccharide precursor for N-linked glycosylation is localized to the membrane of the endoplasmic reticulum (ER). nih.gov Dolichyl pyrophosphate acts as a lipid carrier in this biosynthetic pathway. nih.gov The entire assembly of the lipid-linked oligosaccharide (LLO), which begins with the formation of N-Acetyl-D-glucosaminyldiphosphodolichol, takes place at the ER membrane. nih.govresearchgate.net This localization is crucial as it positions the LLO for its subsequent transfer to nascent polypeptide chains entering the ER lumen. nih.govnih.gov

The enzymes responsible for the synthesis of the LLO are a series of specific glycosyltransferases that are also located at the ER membrane. nih.govuzh.ch The highly ordered and sequential assembly of the branched oligosaccharide is catalyzed by these membrane-associated and integral membrane glycosyltransferases. uzh.choup.com The process is highly conserved across eukaryotes, highlighting its fundamental importance in cellular function. researchgate.netreactome.org

The ER membrane provides the necessary lipid environment for the dolichol phosphate (B84403) acceptor and the subsequent elongation of the oligosaccharide chain. nih.gov The physical properties of the ER membrane are also thought to play a role in the proper functioning of the glycosylation machinery. nih.gov

Cytosolic Face of ER Membrane: Initial LLO Assembly

The initial steps of LLO assembly, including the synthesis of this compound, occur on the cytosolic face of the ER membrane. nih.govnih.govnih.govnih.govacs.orgresearchgate.net This process is initiated by the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate, a reaction catalyzed by the enzyme GlcNAc-1-phosphotransferase (GPT). nih.govnih.gov This forms N-acetylglucosaminylpyrophosphoryl dolichol (GlcNAc-P-P-dolichol). nih.gov

Following the formation of GlcNAc-P-P-dolichol, a second N-acetylglucosamine residue is added, followed by the addition of five mannose residues. nih.gov These initial seven sugar addition steps all occur on the cytosolic side of the ER membrane, utilizing nucleotide-activated sugars as donor substrates. oup.comacs.org This assembly on the cytosolic face leads to the formation of the intermediate Man5GlcNAc2-PP-Dol. nih.govresearchgate.net

Once the Man5GlcNAc2-PP-Dol intermediate is synthesized, it is then translocated, or "flipped," across the ER membrane into the lumen. nih.govresearchgate.netnih.govacs.org This translocation is a critical step, as the remainder of the LLO biosynthesis occurs within the ER lumen. nih.govresearchgate.net The protein Rft1 has been identified as a key component of the machinery responsible for this translocation, acting as a flippase. nih.govresearchgate.net

Below is an interactive data table summarizing the key enzymes and their locations in the initial cytosolic phase of LLO biosynthesis.

Implications for Membrane Protein Integration and Glycosylation Efficiency

The proximity of the LLO donor substrate to the translocon, where protein synthesis and membrane integration occur, is crucial for efficient glycosylation. The synthesis of the complete LLO, Glc3Man9GlcNAc2-PP-dolichol, and its subsequent transfer to asparagine residues of nascent proteins by the oligosaccharyltransferase (OST) complex are tightly coupled processes. nih.govnih.gov

N-linked glycosylation plays a vital role in the proper folding and quality control of glycoproteins. nih.govnih.gov The presence of the glycan can influence the stability and solubility of the protein, preventing aggregation and facilitating correct conformational maturation. nih.gov Deficiencies in the LLO biosynthetic pathway can lead to hypoglycosylation of proteins, which can result in misfolding, ER stress, and subsequent degradation through the ER-associated degradation (ERAD) pathway. nih.gov

The efficiency of the initial steps of LLO synthesis on the cytosolic face of the ER can therefore directly impact the availability of the final LLO donor for the OST. acs.org This, in turn, affects the glycosylation status of newly synthesized membrane proteins, which can be critical for their correct assembly into multisubunit complexes and their ultimate function. nih.gov

The following table provides a summary of the research findings on the implications of LLO biosynthesis for membrane protein integration and glycosylation efficiency.

Genetic and Cellular Impact of Altered N Acetyl D Glucosaminyldiphosphodolichol Metabolism

Genetic Basis of Defects in DPAGT1 and Associated Genes

The primary genetic basis for defects in the initial step of N-linked glycosylation lies in mutations within the DPAGT1 gene. pnas.org This gene encodes the enzyme UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase, which catalyzes the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate (B84403), forming GlcNAc-PP-Dol. nih.gov Mutations in DPAGT1 are typically loss-of-function, leading to a reduction in the enzyme's catalytic activity and, consequently, a decreased supply of GlcNAc-PP-Dol for the subsequent steps of oligosaccharide chain assembly. pnas.orgresearchgate.net

Functional Consequences of Impaired GlcNAc-PP-Dol Synthesis

A deficiency in the synthesis of GlcNAc-PP-Dol initiates a cascade of cellular and systemic dysfunctions, stemming from the inability to properly glycosylate a multitude of proteins. This impairment leads to a spectrum of clinical disorders, most notably Congenital Disorders of Glycosylation (CDG).

Mutations in the DPAGT1 gene are the cause of Congenital Disorder of Glycosylation Type Ij (CDG-Ij), also referred to as DPAGT1-CDG. nih.govnih.gov This disorder represents a classic example of the consequences of impaired GlcNAc-PP-Dol synthesis. DPAGT1-CDG is clinically heterogeneous, with presentations ranging from a severe, multi-systemic disease to a milder phenotype primarily affecting the neuromuscular system. researchgate.netresearchgate.net

The severe form of DPAGT1-CDG is often characterized by profound neurological impairment, including intractable seizures, severe developmental delay, progressive microcephaly, and muscular hypotonia. nih.govacs.org Additional features can include cataracts, skeletal deformities, and feeding difficulties, with many affected individuals having a limited life expectancy. nih.govnih.gov

In contrast, some individuals with DPAGT1 mutations present with a limb-girdle congenital myasthenic syndrome (CMS) with tubular aggregates. researchgate.netnih.gov This phenotype is characterized by fatigable muscle weakness, particularly in the proximal limb muscles, with minimal to no involvement of facial or ocular muscles. researchgate.netresearchgate.net A key feature of this form of the disorder is a positive response to treatment with cholinesterase inhibitors. nih.gov The underlying pathology in DPAGT1-associated CMS is linked to the hypoglycosylation of components of the neuromuscular junction, such as the acetylcholine (B1216132) receptor (AChR). researchgate.netnih.gov This underscores the critical role of N-linked glycosylation, initiated by GlcNAc-PP-Dol, in maintaining the structural and functional integrity of the neuromuscular synapse.

The table below summarizes the key clinical features associated with different presentations of DPAGT1-CDG.

| Feature | Severe DPAGT1-CDG (CDG-Ij) | DPAGT1-Congenital Myasthenic Syndrome (CMS) |

| Primary Manifestation | Multi-system encephalopathy researchgate.net | Neuromuscular weakness researchgate.net |

| Neurological | Severe developmental delay, intractable seizures, microcephaly nih.govacs.org | Minimal craniobulbar symptoms researchgate.net |

| Muscular | Severe generalized hypotonia nih.gov | Predominantly proximal limb-girdle weakness researchgate.net |

| Ocular | Cataracts, exotropia nih.gov | Minimal or absent |

| Prognosis | Often poor, with premature death nih.govresearchgate.net | Variable, may have a longer lifespan researchgate.net |

| Treatment Response | Symptomatic management | Responds to cholinesterase inhibitors nih.gov |

At the cellular level, the dysregulation of GlcNAc-PP-Dol synthesis leads to a range of observable phenotypes. A primary consequence is endoplasmic reticulum (ER) stress. mdpi.com The accumulation of improperly folded, underglycosylated proteins in the ER can trigger the unfolded protein response (UPR). researchgate.net While the UPR is not always constitutively active in patient-derived fibroblasts, these cells often show increased sensitivity to external ER stressors like tunicamycin (B1663573). researchgate.netmdpi.com

In the context of congenital myasthenic syndrome, a key cellular phenotype is the presence of tubular aggregates within muscle fibers, which are believed to arise from the sarcoplasmic reticulum and may contain misfolded proteins. researchgate.netnih.gov Furthermore, there is a demonstrable reduction in the amount of acetylcholine receptors at the motor endplate, which directly contributes to the impaired neuromuscular transmission. researchgate.netresearchgate.net

Various models have been developed to study the consequences of dysregulated GlcNAc-PP-Dol synthesis. Mouse models with Dpagt1 mutations have been created; a complete knockout is embryonically lethal, highlighting the essential role of the gene. researchgate.net A viable mouse model with a specific missense mutation has been shown to cause congenital photoreceptor degeneration, indicating that different mutations can lead to distinct, organ-specific phenotypes. nih.gov Invertebrate models, such as the fruit fly Drosophila melanogaster, have been utilized in CRISPR-based screens to identify genetic modifiers of DPAGT1 deficiency, offering potential therapeutic targets. nih.gov Cell-based models, including patient-derived fibroblasts and engineered cell lines, are crucial for studying the direct cellular consequences of specific DPAGT1 mutations and for testing the efficacy of potential therapeutic compounds. researchgate.net

Gene-Environment Interactions Influencing GlcNAc-PP-Dol Pathway

The clinical and cellular phenotype resulting from defects in the GlcNAc-PP-Dol pathway is not solely determined by the genetic mutation itself. There is growing evidence for significant gene-environment interactions, where external factors can modulate the severity of the glycosylation defect.

One of the most critical environmental factors is nutrient availability, particularly glucose. Glucose deprivation can arrest the assembly of dolichol-linked oligosaccharides (DLOs), leading to the accumulation of truncated intermediates. pnas.org This occurs because the level of GDP-mannose, a key sugar donor for DLO elongation, is substantially reduced under low-glucose conditions. pnas.org This demonstrates a direct link between metabolic state and the fidelity of the N-glycosylation pathway initiated by GlcNAc-PP-Dol. Furthermore, studies in Drosophila models of DPAGT1 deficiency have suggested that fructose (B13574) metabolism may also play a role, indicating that dietary sugar composition could influence the phenotype. nih.gov

The pathway is also susceptible to environmental toxins and pharmacological agents. Tunicamycin, a nucleoside antibiotic produced by Streptomyces chartreusis, is a potent and specific inhibitor of the DPAGT1 enzyme. acs.orgnih.gov By blocking the formation of GlcNAc-PP-Dol, tunicamycin effectively mimics the genetic defect seen in DPAGT1-CDG and is widely used experimentally to induce ER stress and study the consequences of impaired N-glycosylation. mdpi.comnih.gov The sensitivity of cells with DPAGT1 mutations to tunicamycin highlights how an environmental stressor can exacerbate an underlying genetic predisposition. researchgate.netmdpi.com

Conversely, manipulating the environment through dietary interventions can have therapeutic effects for some related glycosylation disorders. For instance, oral supplementation with monosaccharides like D-galactose or mannose can ameliorate the symptoms of specific CDGs (e.g., PGM1-CDG, MPI-CDG) by bypassing certain enzymatic blocks and boosting the availability of substrates for glycosylation. nih.govnih.gov While not a direct treatment for DPAGT1-CDG, these examples establish a clear principle of gene-diet interaction in the broader field of glycosylation disorders, suggesting that nutritional strategies could potentially modulate the GlcNAc-PP-Dol pathway.

The table below outlines key environmental factors and their influence on the GlcNAc-PP-Dol pathway.

| Environmental Factor | Interaction with GlcNAc-PP-Dol Pathway | Consequence |

| Glucose Deprivation | Reduces availability of GDP-mannose, a substrate for oligosaccharide elongation. pnas.org | Arrests dolichol-linked oligosaccharide assembly, leading to truncated glycans. pnas.org |

| Tunicamycin | Directly inhibits the DPAGT1 enzyme. acs.orgnih.gov | Blocks the formation of GlcNAc-PP-Dol, inducing ER stress and mimicking DPAGT1-CDG. mdpi.comnih.gov |

| Dietary Sugars (e.g., Fructose, Galactose, Mannose) | Can modulate substrate availability for glycosylation pathways. nih.govnih.govnih.gov | May influence disease severity; used as therapy in other related CDGs. nih.govnih.gov |

Comparative and Evolutionary Analysis of N Acetyl D Glucosaminyldiphosphodolichol Pathway

Conservation Across Eukaryotic Domains

The N-linked glycosylation pathway, initiated by the formation of N-Acetyl-D-glucosaminyldiphosphodolichol, is a hallmark of eukaryotic cells, occurring in the endoplasmic reticulum (ER). nih.govnih.gov This pathway is remarkably conserved across the eukaryotic supergroups, from unicellular yeasts to complex multicellular organisms like plants and animals, underscoring its fundamental importance. nih.govyeastgenome.org The core machinery and the initial steps of synthesizing the lipid-linked oligosaccharide (LLO) precursor are particularly well-maintained. yeastgenome.org

This high degree of conservation is evident in the essential nature of the genes involved. For instance, ALG7, the gene encoding the enzyme that synthesizes this compound in yeast, is essential for viability. yeastgenome.org Its human ortholog, DPAGT1, can complement a conditional deletion of ALG7 in yeast, demonstrating functional conservation across vast evolutionary distances. yeastgenome.org The majority of yeast genes involved in the initial stages of N-linked glycosylation have known homologs in humans. yeastgenome.org

While the core structure of the initial LLO is highly conserved, variations in the subsequent processing and modification of the N-glycan exist between different eukaryotic lineages. nih.gov In fungi, for example, the trimming of the glycan is more limited compared to the extensive processing seen in plants and animals. nih.gov Despite these differences in later stages, the foundational steps involving this compound remain a universal feature of eukaryotic N-glycosylation. nih.govsigmaaldrich.com

Conservation of Key Initial N-Linked Glycosylation Enzymes in Eukaryotes

| Enzyme/Protein Complex | Yeast Gene | Human Gene | General Function | Conservation Level |

|---|---|---|---|---|

| UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase | ALG7 | DPAGT1 | Synthesizes this compound | Highly Conserved |

| N-acetylglucosaminyltransferase | ALG13 | ALG13/ALG14 | Adds the second N-acetylglucosamine | Conserved |

| ALG14 | ||||

| Mannosyltransferase | ALG1 | ALG1 | Adds the first mannose residue | Conserved |

| Mannosyltransferase | ALG2 | ALG2 | Adds branching mannose residues | Conserved |

Orthologs and Homologs in Prokaryotes and Archaea

While N-linked glycosylation is a defining feature of eukaryotes, related pathways and homologous enzymes are found in archaea and, more rarely, in bacteria. nih.govwikipedia.org The process in these domains, however, generally shows less complexity in the final glycan structures compared to the extensive modifications seen in eukaryotes. wikipedia.org

Archaea: N-linked glycosylation is widespread in archaea, where it occurs at the plasma membrane. nih.govnih.gov There is significant evidence to suggest that the eukaryotic N-glycosylation pathway has archaeal origins. nih.gov The enzyme ALG7, which synthesizes this compound, has been shown to have orthologs in archaea. For instance, an orthologous gene from Methanococcus voltae can complement the deletion of ALG7 in yeast. yeastgenome.org This points to a shared ancestral mechanism for the initiation of this crucial pathway. nih.gov

Prokaryotes: The occurrence of N-linked glycosylation in bacteria is less common. wikipedia.org However, bacteria do possess various glycosylation systems that utilize polyisoprenol lipid carriers, similar to the dolichol phosphate (B84403) used in eukaryotes. nih.gov These pathways are involved in the synthesis of cell wall components like peptidoglycan and lipopolysaccharide O-antigens. nih.gov While direct orthologs of the entire eukaryotic pathway are rare, some bacterial enzymes show homology to eukaryotic glycosyltransferases. For example, the Alg13/Alg14 proteins, which add the second N-acetylglucosamine in the eukaryotic pathway, are more similar to their bacterial homologs. nih.govresearchgate.net This suggests a mixed evolutionary origin for the eukaryotic N-glycosylation machinery, with some components potentially acquired through horizontal gene transfer from bacteria. nih.gov

Comparison of N-Linked Glycosylation Features Across Domains

| Feature | Eukaryotes | Archaea | Bacteria |

|---|---|---|---|

| Location | Endoplasmic Reticulum | Plasma Membrane | Plasma Membrane (when present) |

| Lipid Carrier | Dolichol Phosphate | Polyisoprenol Phosphate | Polyisoprenol Phosphate |

| Prevalence | Widespread and essential | Widespread | Rare |

| Glycan Processing | Extensive modification in ER and Golgi | Limited modification | Limited modification |

| ALG7/DPAGT1 Ortholog | Present | Present in many species | Generally absent |

Evolutionary Trajectories and Functional Divergence of DPAGT1/ALG7

The enzyme that synthesizes this compound, known as DPAGT1 in humans and Alg7 in yeast, is a highly conserved, integral membrane protein of the endoplasmic reticulum. yeastgenome.orgwikipedia.org Its evolutionary history is central to understanding the origins of N-linked glycosylation.

Phylogenomic analyses suggest that the eukaryotic N-glycosylation pathway has a mosaic origin, with different components having distinct evolutionary roots. nih.govresearchgate.net DPAGT1/Alg7 is considered one of the most ancient components of this pathway and is believed to have a proteoarchaeal origin, likely from within the TACK superphylum. nih.govresearchgate.net This ancestral connection highlights the deep evolutionary roots of this fundamental cellular process, predating the divergence of eukaryotes.

The function of DPAGT1/Alg7 as the catalyst for the first committed step in N-linked glycosylation is strictly conserved. nih.govwikigenes.org This enzyme transfers an N-acetylglucosamine-1-phosphate moiety from UDP-N-acetylglucosamine to dolichol phosphate. yeastgenome.org While the core catalytic function has remained the same, the regulatory mechanisms and the broader context of the pathway have diverged. In eukaryotes, the process is intricately linked with protein folding and quality control within the ER, a level of integration not observed in archaea or bacteria. nih.govsigmaaldrich.com

Mutations in the DPAGT1 gene in humans lead to congenital disorders of glycosylation (CDG), specifically DPAGT1-CDG (formerly CDG-Ij), and congenital myasthenic syndromes. nih.govnih.gov These diseases underscore the critical and non-redundant role of this enzyme. The severe phenotypes associated with even partial loss-of-function mutations highlight the strong selective pressure to maintain the function of DPAGT1 throughout eukaryotic evolution. nih.gov The lack of significant functional divergence in its primary catalytic role across eukaryotes is a testament to its indispensable contribution to cellular life.

Interconnections with Broader Cellular Glycobiology and Metabolism

Links to the Hexosamine Biosynthesis Pathway (HBP) and UDP-GlcNAc Supply

The synthesis of GlcNAc-P-P-Dol is catalyzed by the enzyme GlcNAc-1-phosphate transferase (GPT), which transfers a GlcNAc-1-phosphate group from UDP-GlcNAc to dolichol phosphate (B84403) (Dol-P). oup.comnih.gov This reaction is the committed step in LLO biosynthesis. nih.gov The availability of UDP-GlcNAc, therefore, directly influences the rate of initiation of N-linked glycosylation. researchgate.net When cellular nutrient levels are high, the flux through the HBP increases, leading to a greater supply of UDP-GlcNAc and promoting protein glycosylation. Conversely, under conditions of nutrient limitation, the reduced availability of UDP-GlcNAc can temper the initiation of this process. pnas.org

| Key Component | Role in Relation to GlcNAc-P-P-Dol Synthesis | Relevant Metabolic Inputs |

| Hexosamine Biosynthesis Pathway (HBP) | Produces the essential sugar donor, UDP-GlcNAc. nih.govnih.gov | Glucose, Glutamine, Acetyl-CoA, UTP. nih.govnih.gov |

| UDP-GlcNAc | Donates the N-acetylglucosamine-1-phosphate moiety to dolichol phosphate. oup.comeversyn.de | Synthesized by the HBP. biologyinsights.comnih.gov |

| GlcNAc-1-phosphate transferase (GPT) | Catalyzes the transfer of GlcNAc-1-P from UDP-GlcNAc to Dol-P. nih.govnih.gov | Substrates are UDP-GlcNAc and Dol-P. oup.com |

Detailed research findings indicate that while the de novo synthesis of UDP-GlcNAc via the HBP is paramount, salvage pathways can also contribute to maintaining the cellular pool of this nucleotide sugar. nih.gov However, under conditions where UDP-GlcNAc availability is limited, ER- and Golgi-mediated glycosylation, including the synthesis of GlcNAc-P-P-Dol, appears to be prioritized over other uses of UDP-GlcNAc, such as protein O-GlcNAcylation. nih.gov This highlights the essential nature of initiating the N-linked glycosylation pathway for cellular function.

Crosstalk with Dolichol Biosynthesis and Recycling Pathways

The second substrate for the formation of N-Acetyl-D-glucosaminyldiphosphodolichol is dolichol phosphate (Dol-P). oup.comnih.gov Dolichol is a long-chain polyisoprenoid lipid that serves as the membrane-anchored carrier for the growing oligosaccharide chain during the initial stages of N-linked glycosylation. nih.govnih.gov The availability of Dol-P is therefore a critical factor for the synthesis of GlcNAc-P-P-Dol and the subsequent elongation of the lipid-linked oligosaccharide.

The biosynthesis of dolichol itself originates from the mevalonate (B85504) pathway, which is also responsible for the synthesis of cholesterol and other isoprenoids. nih.gov This shared origin creates a metabolic branch point where the flux towards dolichol synthesis can be regulated. The final steps of dolichol biosynthesis, including the phosphorylation of dolichol to form the active Dol-P, occur on the cytoplasmic face of the ER, where the initial steps of N-glycosylation take place. nih.gov

After the fully assembled oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred from dolichol pyrophosphate (Dol-P-P) to a nascent polypeptide in the ER lumen, the resulting Dol-P-P must be recycled back to Dol-P to participate in a new round of LLO synthesis. figshare.comresearchgate.net This recycling process involves the dephosphorylation of Dol-P-P by the enzyme dolichyl pyrophosphate phosphatase (DOLPP1). nih.govresearchgate.net A defect in this recycling can significantly impair the available pool of Dol-P for the initial glycosylation reactions, thereby hindering the formation of GlcNAc-P-P-Dol. nih.gov This underscores the importance of the dolichol recycling pathway in sustaining a high rate of N-linked glycosylation. figshare.comresearchgate.net

| Pathway/Molecule | Function in Relation to GlcNAc-P-P-Dol | Location |

| Mevalonate Pathway | Synthesizes the precursor for dolichol. nih.gov | Cytosol/ER |

| Dolichol Biosynthesis | Produces the lipid carrier dolichol. nih.gov | Endoplasmic Reticulum (ER) |

| Dolichol Phosphate (Dol-P) | The acceptor molecule for GlcNAc-1-phosphate. oup.comwikipedia.org | ER Membrane |

| Dolichol Pyrophosphate (Dol-P-P) Recycling | Regenerates Dol-P from Dol-P-P after oligosaccharide transfer. figshare.comresearchgate.net | ER Lumen/Membrane |

Research has shown that both diminished and excessively elevated levels of the enzyme GPT, which synthesizes GlcNAc-P-P-Dol, can be detrimental to the cell. oup.com Overexpression of GPT can lead to an accumulation of intermediate LLO species, which was initially thought to be due to the excessive consumption and depletion of the Dol-P pool. oup.comnih.gov This illustrates the delicate balance required between the supply of UDP-GlcNAc and the availability of Dol-P to ensure the efficient synthesis of the complete LLO precursor.

Role in ER Quality Control and Unfolded Protein Response (UPR)

The N-linked glycosylation process initiated by the formation of this compound is fundamentally linked to the quality control of protein folding within the endoplasmic reticulum. nih.govfrontiersin.org The oligosaccharide chain, once transferred to nascent polypeptides, acts as a signal for interaction with a network of ER-resident chaperones and folding enzymes. nih.gov

A key quality control mechanism is the calnexin (B1179193)/calreticulin cycle. researchgate.netnih.gov After the transfer of the Glc₃Man₉GlcNAc₂ oligosaccharide, two of the three terminal glucose residues are rapidly trimmed by glucosidases I and II. The remaining monoglucosylated glycan is then recognized by the lectin chaperones calnexin and calreticulin, which assist in the proper folding of the glycoprotein (B1211001). nih.govnih.gov If the protein fails to fold correctly, the final glucose residue is removed, and a quality control enzyme, UGGT (UDP-glucose:glycoprotein glucosyltransferase), can re-add a glucose residue, allowing the misfolded protein to re-enter the calnexin/calreticulin cycle for another attempt at folding. nih.govnih.gov

If protein folding is severely impaired or if the N-linked glycosylation process itself is defective (e.g., due to insufficient LLO synthesis), misfolded proteins can accumulate in the ER, leading to a condition known as ER stress. nih.govresearchgate.net This accumulation triggers a complex signaling network called the Unfolded Protein Response (UPR). researchgate.netnih.gov The UPR is initiated by three ER-transmembrane sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.govmdpi.com

Activation of the UPR aims to restore ER homeostasis by:

Increasing the transcription of genes encoding ER chaperones to enhance protein folding capacity. mdpi.com

Enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). nih.govresearchgate.net

| Process/Response | Connection to N-linked Glycosylation | Key Molecules/Sensors |

| ER Quality Control (ERQC) | The attached N-glycan serves as a tag for folding status and interaction with chaperones. frontiersin.org | Calnexin, Calreticulin, UGGT. nih.gov |

| ER-Associated Degradation (ERAD) | Terminally misfolded glycoproteins are targeted for degradation via the proteasome. nih.govresearchgate.net | EDEMs, OS9, XTP3B. researchgate.net |

| Unfolded Protein Response (UPR) | Triggered by the accumulation of misfolded proteins, which can result from defective glycosylation. researchgate.netnih.gov | IRE1, PERK, ATF6. mdpi.comresearchgate.net |

Q & A

Q. What analytical methods are recommended for detecting N-Acetyl-D-glucosaminyldiphosphodolichol in cellular extracts?

Liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HRMS/MS) is the gold standard. For example, the compound has been identified using an m/z value of 610.2145 in positive ion mode, with lipid extraction protocols involving chloroform/methanol (2:1, v/v) . Ensure calibration with synthetic standards (if available) and validate using isotopic labeling (e.g., deuterated analogs) to confirm fragmentation patterns.

Q. What is the role of this compound in N-glycan biosynthesis?

It serves as a critical intermediate in the early stages of N-linked glycosylation within the endoplasmic reticulum (ER). The compound transfers N-acetylglucosamine (GlcNAc) to dolichol phosphate, forming GlcNAc-pyrophosphoryl-dolichol, which is further modified by mannosyltransferases . Experimental validation involves radiolabeled UDP-GlcNAc incorporation assays and knockout models of dolichol kinase.

Q. How can researchers synthesize this compound for in vitro studies?

Synthesis requires enzymatic coupling of UDP-GlcNAc to dolichol phosphate using membrane-bound glycosyltransferases isolated from ER microsomes. Key steps include:

- Purification of dolichol phosphate via silica gel chromatography.

- Enzymatic reaction optimization (pH 7.4, 37°C, Mg²⁺ as cofactor).

- Validation by thin-layer chromatography (TLC) with autoradiography or MS .

Advanced Research Questions

Q. How can discrepancies in this compound quantification across lipid extraction protocols be resolved?

Discrepancies often arise from differential solubility in polar vs. nonpolar solvents. To address this:

Q. What experimental strategies can elucidate the regulatory mechanisms of this compound biosynthesis under metabolic stress?

- Transcriptomics: Profile expression of ALG7 (GlcNAc-1-phosphate transferase) under hypoxia or nutrient deprivation.

- Metabolic flux analysis: Use ¹³C-labeled glucose to track carbon incorporation into dolichol-linked glycans.

- Pharmacological inhibition: Test cyclopentenone prostaglandins or tunicamycin to disrupt ER glycosylation .

Q. How does the structural variability of dolichol chains impact this compound function?

Dolichol chain length (C₈₀–C₁₀₀) affects membrane integration and enzyme accessibility. Experimental approaches:

Q. What are the challenges in modeling this compound dynamics in genome-scale metabolic networks?

- Compartmentalization: Assign reactions to ER vs. cytoplasmic membranes.

- Stoichiometric constraints: Account for dolichol phosphate recycling and ATP dependence.

- Validation: Compare model predictions with metabolomic data from Saccharomyces cerevisiae or HEK293T knockout lines .

Q. How can researchers address conflicting data on the compound’s stability during long-term storage?

Contradictory reports may stem from oxidation or hydrolysis. Mitigation strategies:

Q. What advanced techniques enable in vitro reconstitution of this compound-dependent glycosylation?

- Nanodisc technology: Embed dolichol-linked glycans in membrane mimetics to study transferase activity.

- Single-molecule imaging: Track real-time interactions using total internal reflection fluorescence (TIRF) microscopy.

- Cryo-EM: Resolve structural interactions between glycosyltransferases and dolichol carriers .

Methodological Considerations

Q. How to optimize LC-MS parameters for distinguishing this compound from isobaric lipids?

Q. What controls are essential for validating CRISPR/Cas9 knockout models of this compound biosynthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.